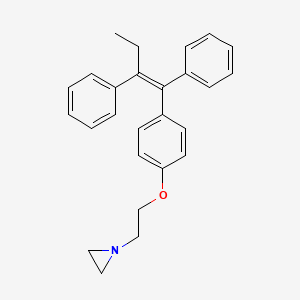

Tamoxifen aziridine

描述

Historical Context of Antiestrogen (B12405530) Development and Research Tools

The development of antiestrogens, compounds that counteract the effects of estrogen, has been a cornerstone of breast cancer therapy. aacrjournals.orgcancerhistoryproject.com The discovery of tamoxifen (B1202) in 1966 by scientists at Imperial Chemical Industries (now AstraZeneca) marked a significant breakthrough. cancerresearchuk.org Initially investigated as a potential contraceptive, its ability to block estrogen receptors (ERs) soon led to its repositioning as a treatment for ER-positive breast cancer. cancerhistoryproject.comcancerresearchuk.org This pioneering work established a new paradigm in cancer treatment: targeting hormone-dependent pathways. cancerresearchuk.org

As the understanding of ERs grew, so did the need for more sophisticated research tools to elucidate their structure and function. This led to the development of affinity labels, which are ligands designed to bind to a specific receptor. oup.com Early research utilized reversibly binding ligands, but these had limitations in studying the dynamic processes of receptor binding and turnover. The advent of irreversible ligands, such as tamoxifen aziridine (B145994), provided a powerful new approach. These molecules, by forming a permanent covalent bond, effectively "trap" the receptor, allowing for more detailed and stable analysis. nih.govoup.com

Significance of Irreversible Ligands in Receptor Biology Studies

Irreversible ligands, also known as covalent ligands, have profoundly impacted the study of receptor biology. acs.orgtrc-p.nl Unlike their reversible counterparts, which bind and dissociate from their targets, irreversible ligands form a stable, covalent bond, typically with a reactive amino acid residue within the receptor's binding site. trc-p.nlcambridgemedchemconsulting.com This permanent attachment offers several key advantages for researchers.

Firstly, it allows for the "freezing" of the ligand-receptor complex in a specific conformational state. nih.gov This is particularly valuable for studying the structural changes that occur upon ligand binding, which are crucial for receptor activation or inhibition. By locking the receptor in a particular conformation, researchers can use techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structural information.

Secondly, the stability of the covalent bond facilitates the purification and characterization of the receptor protein. The permanent tag allows for the isolation of the receptor from complex cellular mixtures, enabling detailed biochemical and biophysical analyses. acs.org This has been instrumental in understanding the molecular weight, subunit composition, and post-translational modifications of receptors.

Furthermore, irreversible ligands are powerful tools for studying receptor dynamics, including synthesis, turnover, and trafficking within the cell. nih.govoup.com By irreversibly blocking a population of receptors, researchers can track the emergence of newly synthesized receptors and monitor the degradation of existing ones. This provides critical insights into the homeostatic mechanisms that regulate receptor levels in both normal and diseased states. The use of radiolabeled irreversible ligands further enhances these studies by enabling sensitive detection and quantification of the receptor. nih.gov

Role as a Covalent Affinity Label for Macromolecular Targets

Tamoxifen aziridine was specifically designed as a covalent affinity label for the estrogen receptor. nih.govoup.com An affinity label is a molecule that resembles the natural ligand for a receptor and contains a reactive group that can form a covalent bond with the receptor's binding site. google.com The aziridine functional group in this compound is an electrophilic moiety that reacts with nucleophilic amino acid residues, such as cysteine, within the ER's ligand-binding pocket. aacrjournals.orgaacrjournals.org

The covalent labeling of the ER by this compound has been demonstrated to be highly selective and efficient. nih.gov This specificity is crucial, as it ensures that the label is primarily targeting the protein of interest, minimizing off-target effects that could confound experimental results. nih.gov Studies have shown that this compound binds to the same site on the ER as estradiol (B170435), the natural estrogenic ligand. oup.com

The ability of this compound to covalently label the ER has been exploited in a variety of research applications. It has been used to:

Map the ligand-binding domain of the ER and identify key amino acid residues involved in ligand recognition and binding. aacrjournals.orgaacrjournals.org

Characterize different forms and variants of the ER, including those that may be associated with resistance to endocrine therapy. nih.gov

Investigate the interaction of the ER with other proteins and cellular components. nih.gov

Study the conformational changes in the ER that are induced by antagonist binding. nih.gov

The development of radiolabeled versions of this compound, such as [3H]this compound and [125I]iododesethyl this compound, has further expanded its utility as a research tool, allowing for highly sensitive detection and quantification in various experimental systems. nih.govnih.gov

Research Findings on this compound

Table 1: Binding Characteristics of this compound and Related Compounds to the Estrogen Receptor

| Compound | Target Receptor | Binding Nature | Key Findings | Reference |

| This compound | Estrogen Receptor (ER) | Covalent, Irreversible | Effective inactivator of ER in rat uterus and MCF-7 cells. nih.govoup.com Binds to the estrogen binding site. nih.govoup.com | nih.gov, oup.com |

| [3H]this compound | Estrogen Receptor (ER) | Covalent, Irreversible | Labels a 66 kDa protein corresponding to the ER. nih.gov Also labels other cytosolic proteins. nih.gov | nih.gov, nih.gov |

| [125I]Iododesethyl this compound | Estrogen Receptor (ER) | Covalent, Irreversible | High-affinity, selective labeling of a 65K protein (ER). nih.gov | nih.gov |

| Ketononestrol aziridine | Estrogen Receptor (ER) | Covalent, Irreversible | Estrogenic affinity label that covalently binds to Cys-530 of the ER. oup.comaacrjournals.org | aacrjournals.org, oup.com |

| Desmethylnafoxidine aziridine | Estrogen Receptor (ER) | Covalent, Irreversible | Antiestrogen affinity label used to study DNA-binding ER forms. oup.com | oup.com |

Table 2: Applications of this compound in Estrogen Receptor Research

| Application | Experimental System | Outcome | Reference |

| Mapping ER Binding Site | Human ER | Identified Cys-530 as the covalent attachment site. aacrjournals.orgaacrjournals.org | aacrjournals.org, aacrjournals.org |

| Characterizing ER Variants | Human breast tumors | Identified different molecular forms of ER (e.g., 43 kDa, 35 kDa). nih.gov | nih.gov |

| Studying ER Dynamics | Rat uterus, MCF-7 cells | Useful for investigating ER synthesis and turnover. nih.govoup.com | nih.gov, oup.com |

| Investigating ER-DNA Interaction | Calf uterine ER | Aided in the study of the formation of DNA-binding ER dimers. oup.com | oup.com |

| Comparing Ligand-Induced Conformations | MCF-7 cells, rat pituitary cells, rat uterus | Proteolytic digest patterns of ER labeled with this compound were similar to those labeled with an estrogenic affinity label. nih.gov | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

79642-44-7 |

|---|---|

分子式 |

C26H27NO |

分子量 |

369.5 g/mol |

IUPAC 名称 |

1-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]aziridine |

InChI |

InChI=1S/C26H27NO/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)28-20-19-27-17-18-27/h3-16H,2,17-20H2,1H3/b26-25- |

InChI 键 |

HODDDQIAUQRFRB-QPLCGJKRSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3CC3)C4=CC=CC=C4 |

手性 SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN3CC3)/C4=CC=CC=C4 |

规范 SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3CC3)C4=CC=CC=C4 |

同义词 |

tamoxifen aziridine |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Tamoxifen Aziridine

Chemical Synthesis of the Aziridine (B145994) Moiety within the Tamoxifen (B1202) Scaffold

The introduction of the three-membered aziridine ring onto the bulky triarylethylene structure of tamoxifen is a significant synthetic challenge. The methodology must be robust and allow for stereochemical control, as the geometry of the final molecule is critical for its interaction with the target receptor.

The formation of an aziridine ring can be accomplished through several established synthetic routes. For a scaffold like tamoxifen, these methods are adapted to accommodate the existing molecular framework.

Intramolecular Cyclization: A common and effective method for forming aziridines is through the intramolecular cyclization of vicinal amino alcohols or haloamines. In the context of a tamoxifen precursor, an amino alcohol can be converted to a sulfate (B86663) ester. Subsequent treatment with a base induces the elimination of the sulfate group and ring closure to form the aziridine. wikipedia.org This approach, known as the Wenker synthesis, is a reliable method for aziridine formation from 2-amino alcohols. organic-chemistry.org Alternative one-pot procedures can transform 2-amino alcohols directly into N-tosyl aziridines. organic-chemistry.org

Nitrene Addition to Alkenes: Another powerful strategy involves the addition of a nitrene to an alkene. wikipedia.org This method would utilize a tamoxifen analog that possesses a double bond at the appropriate position. The nitrene, a highly reactive nitrogen species, can be generated from precursors like organic azides through thermolysis or photolysis. The nitrene then adds across the double bond to form the aziridine ring directly. wikipedia.org

Reactions of Imines: The reaction of imines with carbenes or carbenoids, such as those generated from diazo compounds or sulfonium (B1226848) ylides (in the Corey-Chaykovsky reaction), is a well-established route to aziridines. organic-chemistry.org For instance, N-tosyl imines can react with iodomethyllithium to efficiently generate aziridines. organic-chemistry.org This would require synthesizing a tamoxifen precursor containing an imine functional group.

The biological activity of tamoxifen and its analogs is highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome during the synthesis of the aziridine ring is of paramount importance for creating effective and specific molecular probes.

The stereochemistry of aziridine ring-opening and formation is influenced by the substitution pattern of the substrates and the reaction conditions. nih.govacs.org For example, in acid-mediated ring-opening reactions, the mechanism can be intermediate between SN1 and SN2 pathways, which can lead to a lack of stereocontrol. nih.gov However, careful selection of reagents and conditions can achieve high stereoselectivity. researchgate.net

For the synthesis of chiral aziridines, several strategies are employed:

Use of Chiral Catalysts: Transition-metal catalyzed reactions, such as those involving copper, rhodium, or iron, can employ chiral ligands to direct the stereoselective formation of the aziridine ring from alkenes. rsc.org

Substrate-Controlled Diastereoselectivity: When the starting material already contains a chiral center, it can influence the stereochemical outcome of the aziridination reaction. The reaction of a chiral aldimine, for example, can proceed with high diastereoselectivity. organic-chemistry.org

Stereospecific Ring Opening: Chiral aziridines are valuable intermediates because they can undergo nucleophilic ring-opening reactions in a regio- and stereoselective manner, providing access to a variety of chiral amine derivatives. mdpi.commdpi.com This principle is crucial when designing analogs where the aziridine is opened by a biological nucleophile, as the stereochemistry of the initial aziridine will dictate the geometry of the final covalent adduct.

Preparation of Radiolabeled Tamoxifen Aziridine ([³H]TAZ, [¹²⁵I]I-Tam-Az)

Radiolabeled versions of this compound are indispensable tools for studying the estrogen receptor. They allow for sensitive detection and quantification of the receptor in various biological samples.

The introduction of a radioactive isotope requires specialized synthetic methods that are efficient, high-yielding, and can be performed on a small scale.

[³H]this compound ([³H]TAZ): The synthesis of tritium-labeled this compound provides a high-specific-activity probe for ER labeling. researchgate.net This allows for the efficient and selective covalent labeling of the estrogen receptor, both in cell-free preparations and in whole cells. researchgate.net The specific activity achieved for [³H]TAZ has been reported to be 20 Ci/mmol. researchgate.net

[¹²⁵I]Iodo-Tamoxifen Aziridine ([¹²⁵I]I-Tam-Az): An iodine-labeled analog, specifically 4-iodothis compound, has been developed for easier and more sensitive detection. nih.gov A key synthetic strategy involves the direct iodination of a trimethylstannyl triarylethylene precursor. This method is rapid, proceeds in good yield, and can be used to prepare [¹²⁵I]I-Tam-Az at both carrier-added and no-carrier-added levels. nih.gov This technique allows for the production of the radioprobe with very high specific activity, reported to be near optimal at 1900-2170 Ci/mmol or greater than 200 Ci/mmol in another study. nih.govnih.gov

After synthesis, rigorous purification is necessary to remove unreacted starting materials and non-radioactive byproducts, ensuring that the detected radioactivity corresponds solely to the desired compound.

Purification: High-performance liquid chromatography (HPLC) is the primary method used to purify radiolabeled probes like [³H]TAZ and [¹²⁵I]I-Tam-Az. nih.gov This technique separates compounds based on their physicochemical properties, yielding a product with high chemical and radiochemical purity. researchgate.net

Characterization: The identity and purity of the final product are confirmed, and its specific activity (the amount of radioactivity per mole of compound) is determined. The biological activity is also assessed through competitive radiometric binding assays. For instance, I-Tam-Az was found to have an apparent binding affinity for the estrogen receptor of about 20% relative to estradiol (B170435), which is comparable to that of unlabeled Tam-Az. nih.gov [¹²⁵I]TAZ showed a high apparent relative binding affinity (RBA) of 35, where estradiol is 100. nih.gov

| Property | [³H]this compound | [¹²⁵I]Iodo-Tamoxifen Aziridine |

| Isotope | Tritium (B154650) (³H) | Iodine-125 (¹²⁵I) |

| Specific Activity | 20 Ci/mmol researchgate.net | >200 to 2170 Ci/mmol nih.govnih.gov |

| Synthesis Method | Tritiation of precursor | Iodination of trimethylstannyl precursor nih.gov |

| Purity | High chemical and radiochemical purity researchgate.net | High (>75%) yield, stable label nih.gov |

| Relative Binding Affinity (RBA) | - | ~20-35% (vs. Estradiol=100) nih.govnih.gov |

Design and Synthesis of Novel this compound Analogs

The development of novel tamoxifen analogs is driven by the need to overcome limitations of the parent drug, such as metabolic instability and resistance. By modifying the tamoxifen structure, researchers aim to create compounds with improved therapeutic profiles. nih.gov

One significant area of research focuses on designing analogs that are not dependent on metabolism by the cytochrome P450 enzyme CYP2D6 for their activity. nih.govnih.gov Genetic variations in the CYP2D6 gene can lead to significant differences in how individuals metabolize tamoxifen, affecting clinical outcomes. nih.gov Novel analogs have been synthesized that show potent antiproliferative activity on MCF-7 breast cancer cells, with some compounds being significantly more potent than tamoxifen itself. nih.gov For example, one analog exhibited a half-maximal growth inhibition (GI₅₀) that was 1000 times more potent than that of tamoxifen. nih.gov

Other design strategies include the synthesis of flexible ester-containing analogs. These modifications can alter the compound's binding affinity for estrogen receptor subtypes (ERα and ERβ) and its metabolic stability. nih.gov Certain novel flexible analogs have demonstrated better antiproliferative activity than tamoxifen and a much higher selectivity toward ERα. nih.gov The synthesis of these new molecules often utilizes established chemical reactions like the McMurry reaction to create the core triarylethylene structure, followed by further functionalization to introduce the desired side chains. frontiersin.org These efforts continue to produce molecules with substantial activity and the potential for improved clinical performance. frontiersin.org

Structural Modifications for Altered Binding Characteristics

The primary goal of modifying the this compound structure is often to enhance its binding affinity and specificity for the estrogen receptor. frontiersin.org The aziridine moiety confers the ability for covalent attachment, and alterations elsewhere in the molecule can fine-tune its interaction with the receptor's binding pocket. researchgate.netnih.gov

One notable modification involves the substitution of the ethyl group on the tamoxifen scaffold. An example is the synthesis of Iododesethyl this compound (I-Tam-Az), where an iodine atom replaces the ethyl group. nih.gov This structural change was found to have a minimal impact on the molecule's binding affinity. Competitive radiometric binding assays revealed that I-Tam-Az has an apparent affinity of approximately 20% relative to estradiol, which is equivalent to that of the parent compound, this compound. nih.gov This demonstrates that the ethyl side chain is not essential for high-affinity binding and can be replaced with other functional groups without significantly compromising receptor interaction. nih.gov

The covalent binding nature of this compound itself represents a significant modification from tamoxifen. While tamoxifen binds reversibly, the aziridine derivative forms a stable, covalent link. nih.gov This irreversible attachment, however, does not markedly change the biological character of the receptor complex. nih.gov Studies comparing tamoxifen and this compound have shown they exhibit similar profiles in suppressing uterine weight and the growth of certain mammary tumors. nih.gov

Further derivatization strategies often focus on the triarylethylene core, which is central to receptor binding. The goal is to create analogs with increased affinity for estrogen receptors compared to the original tamoxifen molecule. frontiersin.org While specific binding data for a wide range of aziridine derivatives is limited in publicly accessible literature, the principle relies on established structure-activity relationships for tamoxifen-like molecules. Modifications to the hydrophilic functional groups have been explored in tamoxifen analogs to improve activity and selectivity, providing a theoretical basis for potential modifications to the aziridine variant. frontiersin.org

| Compound | Structural Modification | Relative Binding Affinity (approx.) | Binding Nature |

|---|---|---|---|

| This compound | N/A (Parent Compound) | 20% (vs. Estradiol) | Covalent |

| Iododesethyl this compound (I-Tam-Az) | Replacement of ethyl group with iodine | 20% (vs. Estradiol) nih.gov | Covalent nih.gov |

Introduction of Reporter Groups (e.g., Halogens for Isotopic Labeling)

The introduction of reporter groups, particularly radioisotopes, onto the this compound scaffold is crucial for its use in receptor quantification, visualization, and structural studies. researchgate.netnih.gov Halogens are particularly useful for this purpose, allowing for the creation of radiolabeled tracers. nih.gov

Tritium Labeling: this compound has been successfully labeled with tritium ([³H]), a beta-emitting isotope. researchgate.net The synthesis is achieved through a catalytic tritium-halogen exchange on a brominated precursor molecule. This method yields [³H]this compound with high specific activity (e.g., 20 Ci/mmol) and high purity. researchgate.net This radiolabeled version is instrumental in studying covalent binding to the ER in both cell-free preparations and intact cancer cells, such as MCF-7. researchgate.netnih.gov Analysis of proteins covalently labeled with [³H]this compound by SDS-PAGE has helped identify the ER as a protein with a molecular weight of approximately 65 kDa. nih.govnih.gov

Iodine Labeling: For applications requiring a gamma-emitting isotope, such as in vivo imaging, iodine isotopes (like ¹²⁵I) are preferable. nih.gov The synthesis of [¹²⁵I]Iododesethyl this compound ([¹²⁵I]I-Tam-Az) has been developed, providing a high-specific-activity affinity label. nih.gov A key synthetic strategy involves the direct iodination of a trimethylstannyl triarylethylene precursor. This route is rapid, efficient, and allows for the production of the radiolabeled compound at both carrier-added and no-carrier-added levels, achieving specific activities greater than 200 Ci/mmol. nih.gov This halogenated derivative has proven effective for covalently labeling the estrogen receptor in uterine cytosol and intact MCF-7 cells, making it a valuable tool for studying receptor structure and dynamics. nih.gov

| Reporter Group | Precursor | Synthetic Method | Resulting Labeled Compound | Key Application |

|---|---|---|---|---|

| Tritium (³H) | Brominated this compound precursor | Catalytic tritium-halogen exchange researchgate.net | [³H]this compound | Receptor binding assays, protein identification researchgate.netnih.gov |

| Iodine-125 (¹²⁵I) | Trimethylstannyl triarylethylene precursor | Direct iodination nih.gov | [¹²⁵I]Iododesethyl this compound | High specific activity labeling for receptor structure and dynamics studies nih.gov |

Molecular and Cellular Mechanisms of Action of Tamoxifen Aziridine

Covalent Interactions with Estrogen Receptor (ER)

Tamoxifen (B1202) aziridine (B145994) is distinguished from its parent compound, tamoxifen, by the presence of a reactive aziridine group. This functional group enables the compound to act as an affinity label, forming a stable, covalent bond with the ER, thereby permanently inactivating it. nih.govnih.gov This irreversible interaction has been instrumental in elucidating the structure and function of the ER.

Kinetics and Efficiency of Irreversible ER Binding

The interaction between tamoxifen aziridine and the estrogen receptor is a time- and concentration-dependent process that leads to the effective inactivation of the receptor. nih.gov Studies have shown that this covalent binding is highly efficient and selective. For instance, near-complete labeling of the ER in unfractionated cytosol can be achieved with only a several-fold excess of this compound, with minimal non-specific binding to other proteins. researchgate.net

The rate of covalent labeling is temperature-dependent. At 25°C, the reaction is quite rapid, while it is slower at 0°C, though it still proceeds to completion. researchgate.net However, at higher temperatures, such as 37°C, the stability of the receptor or the aziridine compound itself can limit the extent of labeling. researchgate.net The covalent bond formed is exceptionally stable, remaining intact even when exposed to harsh conditions like hot solvents, detergents, and organic acids. researchgate.net

An analog, 4-iodothis compound, has also been developed and exhibits a high apparent relative binding affinity (RBA) for the human ER, with an RBA of 35 compared to estradiol (B170435) (RBA = 100). nih.gov Another analog, iododesethyl this compound, shows an apparent affinity of approximately 20%, which is equivalent to that of this compound itself. nih.gov

| Compound | Target Receptor | Relative Binding Affinity (RBA) | Reference |

| 4-iodothis compound | Human Estrogen Receptor (hER) | 35 (Estradiol = 100) | nih.gov |

| Iododesethyl this compound | Estrogen Receptor | ~20% (of Estradiol) | nih.gov |

Ligand-Induced Conformational Dynamics of the ER

The binding of any ligand to the estrogen receptor, including this compound, induces significant conformational changes that are central to its function. While the covalent attachment of this compound to Cys-530 provides a stable endpoint, the initial binding and subsequent covalent reaction are presumed to induce a distinct antagonist conformation.

Binding of an antagonist like tamoxifen repositions a critical region of the ER known as helix 12. kenyon.edu This repositioning blocks the formation of a binding surface for coactivator proteins, which are necessary for gene transcription. kenyon.edu Instead, the tamoxifen-bound receptor may present a surface that favors the binding of corepressor proteins. researchgate.net The irreversible nature of the this compound bond effectively locks the receptor in this antagonistic conformation, providing a sustained blockade of estrogen-mediated signaling.

Modulation of ER Interaction with Estrogen Response Elements (EREs) on DNA

Once the estrogen receptor binds a ligand and undergoes a conformational change, it typically dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. kenyon.edu The binding of this compound, leading to an antagonist conformation, results in an ER-ligand complex that can still bind to EREs. However, the altered conformation of the receptor prevents the recruitment of the necessary coactivator proteins, thereby inhibiting the initiation of gene transcription. kenyon.eduresearchgate.net The covalent and irreversible nature of the this compound-ER bond ensures a prolonged and stable inhibition of ER-mediated transactivation at the level of DNA binding and cofactor recruitment.

Impact on ER Transactivation and Gene Expression Regulation

The ultimate consequence of this compound's interaction with the ER is the potent inhibition of estrogen-induced gene expression. By locking the ER in an inactive conformation, this compound prevents the assembly of the transcriptional machinery at the EREs of target genes. kenyon.eduresearchgate.net

Influence on ER Protein Turnover and Degradation Pathways

This compound has proven to be a valuable tool for studying the dynamics of ER synthesis and turnover. nih.gov The covalent and irreversible nature of its binding allows for the tracking of a specific population of ER molecules over time. While the direct effect of this compound on ER degradation pathways is not extensively detailed in the provided search results, the general mechanisms of ER degradation are known to be influenced by ligand binding.

The ubiquitin-proteasome system is a key pathway for the degradation of the estrogen receptor. mdpi.com The binding of ligands can modulate the ubiquitination of the ER, targeting it for degradation by the proteasome. mdpi.com While some antiestrogens, like fulvestrant, are known to induce ER degradation, tamoxifen's effects are more complex. Some studies suggest that tamoxifen can accelerate the degradation of other proteins through the ubiquitin-proteasome pathway, though its direct and specific impact on ER turnover via this mechanism requires further elucidation. nih.govnih.gov

Interactions with Non-Estrogen Receptor Proteins

This compound, an alkylating derivative of tamoxifen, has been instrumental in identifying and characterizing cellular binding sites beyond the classical estrogen receptor (ER). These interactions are significant for understanding the broader pharmacological profile of tamoxifen and its metabolites.

Binding to P-glycoprotein (P-gp) and its Implications for Efflux Pump Modulation

This compound has been identified as an affinity label for P-glycoprotein (P-gp), a 180 kDa membrane protein that functions as an ATP-dependent efflux pump. nih.govnih.gov This pump is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of cytotoxic drugs out of the cell. nih.gov

Studies have demonstrated that tamoxifen and its derivatives can directly interact with P-gp. nih.govnih.gov In plasma membranes from P-gp-expressing cells, this compound was used to specifically label the P-gp protein, confirming a direct binding interaction. nih.govnih.gov This binding is implicated in the ability of the parent compound, tamoxifen, to reverse multidrug resistance. By binding to P-gp, tamoxifen can inhibit the transport of other cytotoxic agents, such as vinblastine, thereby increasing their intracellular accumulation and efficacy. nih.gov Interestingly, while tamoxifen binds to P-gp and inhibits its function, it does not appear to be a substrate for transport by the pump itself. nih.gov This interaction highlights a non-ER-mediated mechanism through which tamoxifen can modulate cellular responses to chemotherapy.

Ca2+-Dependent Interaction with Calmodulin (CaM)

This compound has been shown to bind to calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes, in a calcium-dependent manner. nih.gov The interaction was investigated using a cross-linking approach with radiolabeled this compound ([3H]this compound). nih.gov

The binding of this compound to CaM involves two distinct components: a high-affinity site and a low-affinity site. nih.gov The presence of calcium is crucial for this interaction, with the maximal effect observed at a pCa value of 5. nih.gov Magnesium ions have been found to noncompetitively inhibit this Ca2+-dependent binding. nih.gov The interaction at the micromolar range demonstrates positive cooperativity and is specific, as it can be inhibited by unlabeled tamoxifen and the known CaM antagonist trifluoperazine. nih.gov This interaction suggests that some of the pharmacological effects of tamoxifen may be mediated through the modulation of CaM-regulated pathways. nih.govcopernicus.org

| Binding Site | Apparent Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Calcium Dependence |

|---|---|---|---|

| High Affinity | ~6 nM | 25 pmol/mg protein | Dependent |

| Low Affinity | ~9 µM | 120 nmol/mg protein | Dependent |

Identification and Characterization of Other Cytosolic Binding Proteins Distinct from ER

Studies utilizing [3H]this compound ([3H]TAZ) as a covalent label have successfully identified other cytosolic binding proteins that are distinct from the estrogen receptor. nih.gov In cytosols from human breast cancer specimens, [3H]TAZ was found to bind to a protein with an apparent molecular weight of 65 kDa. nih.gov

This binding site shares some, but not all, properties with the estrogen receptor. nih.gov For instance, the binding of [3H]TAZ to this 65 kDa protein is partially inhibited by both estrogens and antiestrogens. nih.gov A significant finding is that the level of [3H]TAZ binding to this protein is negatively associated with the presence of markers for estrogen dependency, such as the estrogen receptor itself, progesterone (B1679170) receptor, pS2, and cathepsin-D. nih.gov Binding was significantly higher in tumors that were negative for these markers. nih.gov This suggests that this non-ER binding site could provide additional information regarding the potential responsiveness of a tumor to antiestrogen (B12405530) therapy. nih.gov

Metabolic Activation and DNA Adduct Formation Pathways

The formation of DNA adducts by tamoxifen is a critical aspect of its genotoxic potential and is understood to proceed through metabolic activation of the parent compound. nih.govresearchgate.net This process involves a series of enzymatic reactions that convert tamoxifen into highly reactive electrophilic intermediates capable of covalently binding to DNA. nih.govoup.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) in Metabolism of Parent Tamoxifen and its Metabolites

The biotransformation of tamoxifen is extensively mediated by the cytochrome P450 (P450) system, a superfamily of enzymes primarily located in the liver. doi.orgnih.gov Multiple P450 isoforms are involved in the oxidation of tamoxifen to its primary and secondary metabolites. doi.org

CYP3A4: This is quantitatively the major enzyme responsible for the primary metabolic pathway of tamoxifen, which is N-demethylation to form N-desmethyltamoxifen. doi.org CYP3A4 is also involved in the formation of other minor primary metabolites, including α-hydroxytamoxifen. doi.orgacs.orgacs.org Furthermore, CYP3A enzymes are predominantly responsible for the secondary metabolism of N-desmethyltamoxifen and 4-hydroxytamoxifen (B85900). doi.org

CYP2D6: This enzyme is the major catalyst for the 4-hydroxylation of tamoxifen to produce 4-hydroxytamoxifen (endoxifen), a metabolite with significantly higher affinity for the estrogen receptor. doi.orgnih.gov Although this is a minor route in terms of the quantity of metabolite produced, it is pharmacologically significant. doi.org CYP2D6 also exclusively catalyzes the conversion of N-desmethyltamoxifen to endoxifen. doi.org

Other CYPs: Several other P450 enzymes contribute to tamoxifen metabolism to a lesser extent. These include CYP2B6, CYP2C9, and CYP2C19. nih.govacs.org For example, CYP2B6 shows significant activity in 4-hydroxylation at high tamoxifen concentrations. nih.gov

The variable activity of these enzymes, due to genetic polymorphisms or drug interactions, can significantly alter the metabolic profile of tamoxifen among patients. doi.orgdrugs.com

| Enzyme | Primary Metabolic Reaction |

|---|---|

| CYP3A4/5 | N-demethylation (major pathway), α-hydroxylation |

| CYP2D6 | 4-hydroxylation (to form endoxifen) |

| CYP2B6 | 4-hydroxylation (at high substrate concentrations) |

| CYP2C9/2C19 | α-hydroxylation (minor pathway) |

Alpha-Hydroxylation as a Precursor to Reactive Intermediates

A key step in the metabolic activation pathway leading to DNA adduct formation is the alpha-hydroxylation of the ethyl group of tamoxifen and its metabolites. nih.govoup.com This reaction, catalyzed primarily by CYP3A4, produces α-hydroxytamoxifen. acs.orgacs.org

α-hydroxytamoxifen is considered a proximate carcinogen, meaning it is a precursor to the ultimate reactive species. researchgate.netnih.gov It undergoes further activation, primarily through O-sulfonation by sulfotransferase enzymes (SULTs), particularly hydroxysteroid sulfotransferase. oup.comnih.gov This enzymatic reaction converts the hydroxyl group into a sulfate (B86663) ester, which is a good leaving group. researchgate.netnih.gov The spontaneous loss of the sulfate group generates a highly reactive and unstable carbocation. oup.com This electrophilic carbocation can then attack nucleophilic sites on DNA bases, primarily the N2-position of guanine, to form stable, covalent DNA adducts. researchgate.net The formation of these tamoxifen-DNA adducts is a critical event in the initiation of its carcinogenic activity in certain tissues. nih.govnih.gov

Formation of Electrophilic Quinone Methides

The metabolic activation of tamoxifen can involve its conversion to phenolic metabolites, such as 4-hydroxytamoxifen. Further oxidative metabolism of these metabolites may lead to the formation of highly reactive electrophilic intermediates like quinone methides. researchgate.net These intermediates are implicated in the formation of DNA adducts. However, this pathway is characteristic of tamoxifen and its hydroxylated metabolites. nih.gov For this compound, the primary mode of reactivity is conferred by the intrinsic electrophilicity of the strained aziridine ring. This functional group can undergo nucleophilic attack directly, for instance by amino acid residues within the estrogen receptor's binding site, leading to covalent attachment without the need for metabolic activation to a quinone methide. researchgate.net

Mechanism of DNA Adduct Formation via O-Sulfonation

The genotoxicity of the parent compound, tamoxifen, is linked to its metabolic activation to species that can covalently bind to DNA, forming adducts. A principal pathway for this activation involves the α-hydroxylation of tamoxifen, followed by a phase II conjugation reaction, specifically O-sulfonation. researchgate.net This process, mediated by sulfotransferase enzymes, creates a highly reactive sulfate ester. This ester can then dissociate to form a stabilized carbocation, which acts as a potent electrophile that reacts with nucleophilic sites on DNA bases, predominantly guanine. researchgate.net

While this mechanism is well-documented for tamoxifen, the primary role of this compound is to act as a covalent label for the estrogen receptor. nih.govnih.gov Its design centers on the reactivity of the aziridine group towards the receptor protein. The literature focuses on its utility as an effective and selective inactivator of the ER, and there is a lack of evidence to suggest it undergoes the same metabolic activation pathway via O-sulfonation to form DNA adducts. nih.govresearchgate.net

Structural Characterization of DNA Adducts

DNA adducts formed by tamoxifen have been extensively studied and structurally characterized. Following metabolic activation, the resulting electrophile reacts predominantly with the exocyclic amino group (N²) of deoxyguanosine. researchgate.net The major adducts identified in both rat liver and human endometrium are the (E) and (Z) diastereomers of α-(N²-deoxyguanosinyl)tamoxifen. nih.govnih.gov An adduct derived from the N-demethylated metabolite, α-(N²-deoxyguanosinyl)-N-desmethyltamoxifen, has also been identified as a major product. nih.gov These structures have been confirmed using techniques such as ³²P-postlabelling combined with high-performance liquid chromatography (HPLC). nih.govnih.gov

In contrast, similar structural characterization of DNA adducts specifically formed by this compound is not documented in the available literature. The compound's high efficiency and selectivity for covalent binding to the estrogen receptor protein suggest that this is its primary covalent target within the cell, rather than nucleic acids. nih.govresearchgate.net

Cellular Responses and Effects in In Vitro Models

This compound has been evaluated in various in vitro models to determine its biological activity, revealing a profile that is broadly similar to its parent compound, tamoxifen, particularly in its effects on cell growth and enzymatic pathways. nih.gov

Effects on Cell Proliferation in Estrogen Receptor-Positive and -Negative Cell Lines

In estrogen receptor-positive (ER-positive) human breast cancer cells, such as the MCF-7 line, this compound demonstrates potent anti-proliferative effects. Studies directly comparing it with tamoxifen found that both compounds effectively suppressed cell proliferation. nih.gov This confirms that the irreversible binding of this compound to the ER translates into a strong antiestrogenic, growth-inhibitory response in ER-dependent cells.

The effects of tamoxifen and its derivatives are not strictly limited to ER-positive cells. The parent compound, tamoxifen, has been shown to inhibit proliferation and induce cell death in ER-negative breast cancer cell lines, such as MDA-MB-231, albeit often at higher concentrations. researchgate.netmdpi.com This activity is attributed to ER-independent mechanisms. nih.govnih.gov Supporting a potential role in ER-negative contexts, this compound has been found to covalently bind to a 65 kDa cytosolic protein in ER-negative human breast cancer specimens, suggesting it may interact with targets other than the classical estrogen receptor. nih.gov

| Cell Line Type | Compound | Observed Effect | Reference |

|---|---|---|---|

| ER-Positive (MCF-7) | This compound | Suppressed cell proliferation | nih.gov |

| ER-Positive (MCF-7) | Tamoxifen | Suppressed cell proliferation | nih.gov |

| ER-Negative (MDA-MB-231) | Tamoxifen | Cytotoxic; inhibits proliferation | mdpi.com |

| ER-Negative Breast Specimens | This compound | Binds to a cytosolic protein | nih.gov |

Mechanisms of Apoptosis Induction in Cellular Systems

The clinical efficacy of tamoxifen is attributed to both its ability to cause growth arrest and its capacity to induce programmed cell death, or apoptosis. nih.govresearchgate.net These apoptotic effects are mediated through a variety of signaling pathways, many of which are independent of the estrogen receptor. researchgate.netresearchgate.net

Key ER-independent mechanisms implicated in tamoxifen-induced apoptosis include:

Modulation of Signaling Proteins: Tamoxifen can influence key signaling molecules such as Protein Kinase C (PKC), calmodulin, and transforming growth factor-beta (TGF-β). nih.govresearchgate.net

Mitochondrial Pathway: Apoptosis can be triggered via mitochondria-dependent pathways. This involves changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a loss of mitochondrial membrane potential and subsequent activation of caspases. researchgate.netnih.gov

Oxidative Stress: The generation of reactive oxygen species (ROS) and the induction of oxidative stress are recognized as important contributors to tamoxifen's apoptotic effects in both ER-positive and ER-negative cells. researchgate.netnih.gov

MAPK and Caspase Activation: Studies have implicated the activation of caspases and mitogen-activated protein kinases (MAPK), including JNK and p38, in the signaling cascade leading to apoptosis. nih.govfrontiersin.org

Given that this compound is a close structural analogue of tamoxifen and exhibits similar anti-proliferative effects, it is expected to induce apoptosis through these shared, often ER-independent, molecular pathways.

Modulation of Specific Enzymatic Activities (e.g., Plasminogen Activator Activity)

The plasminogen activation system is involved in tissue remodeling and has been linked to cancer cell invasion. In some contexts, its activity can be stimulated by estrogens. Research in MCF-7 breast cancer cells has shown that estradiol (E2) stimulates a marked increase in plasminogen activator activity. nih.gov

In this system, this compound, like tamoxifen, displayed clear antagonistic properties. When administered alone, this compound did not cause any increase in plasminogen activator activity. Furthermore, it was highly effective in preventing the stimulation of this enzyme's activity by estradiol. nih.gov This demonstrates that the covalent binding of this compound to the estrogen receptor effectively blocks the downstream signaling that leads to the induction of this specific enzymatic activity.

Influence on Stress Response Proteins (e.g., Heat Shock Proteins)

This compound is a derivative of the antiestrogen drug tamoxifen, distinguished by the presence of a reactive aziridine functional group. nih.govoup.com This feature allows this compound to function as an effective covalent labeling agent, forming stable, irreversible bonds with proteins. nih.govoup.comnih.gov Its primary and most studied interaction is with the estrogen receptor (ER), to which it binds covalently, making it a valuable tool for studying ER structure and function. oup.comnih.gov

While the direct and specific influence of this compound on stress response proteins such as heat shock proteins (HSPs) is not extensively detailed in current research literature, studies on its parent compound, tamoxifen, and its active metabolite, 4-hydroxytamoxifen, provide context for potential interactions with these cellular stress pathways.

Research has identified the active metabolite of tamoxifen, 4-hydroxytamoxifen, as a putative ligand for Heat Shock Protein 90 (Hsp90). nih.gov Intriguingly, unlike many other drugs that target Hsp90 by inhibiting its ATPase activity, tamoxifen and 4-hydroxytamoxifen have been found to enhance this activity. nih.gov This suggests that these compounds represent a unique pharmacological class of Hsp90 activators. nih.gov

Furthermore, the cellular stress response, particularly the Unfolded Protein Response (UPR), has been implicated in the development of resistance to tamoxifen. nih.govoncotarget.com The UPR is a signaling pathway activated by stress in the endoplasmic reticulum. nih.govoncotarget.com Studies have shown that treatment with antiestrogens can induce a mild UPR, which may contribute to acquired resistance. nih.gov Specifically, the UPR-associated transcription factor X-box binding protein-1 (XBP1) has been correlated with reduced clinical responsiveness to tamoxifen. oncotarget.com

Although these findings relate to tamoxifen and its metabolites, the capacity of this compound to covalently bind to a range of cytosolic proteins raises the possibility of its interaction with components of the stress response machinery. nih.gov One study noted that [3H]this compound binds to a cytosolic protein with an apparent molecular weight of 65 kDa, in addition to its primary target, the 65 kDa estrogen receptor. nih.gov However, further investigation is required to specifically elucidate the interactions between this compound and stress response proteins like heat shock proteins and to determine the functional consequences of such interactions.

Interactive Data Table: Research Findings on Tamoxifen and Stress Response

| Compound Studied | Stress Response Protein/Pathway | Key Finding | Reference |

| Tamoxifen / 4-hydroxytamoxifen | Heat Shock Protein 90 (Hsp90) | Enhances the ATPase activity of Hsp90, acting as a pharmacological activator. | nih.gov |

| Tamoxifen | Unfolded Protein Response (UPR) | Treatment can induce a mild UPR, which is associated with the development of therapeutic resistance. | nih.gov |

| Tamoxifen | X-box binding protein-1 (XBP1) | Expression of this UPR-related transcription factor is correlated with poor clinical responsiveness to tamoxifen. | oncotarget.com |

| [3H]this compound | Cytosolic Proteins | Covalently binds to the estrogen receptor and other uncharacterized cytosolic proteins. | nih.gov |

Applications of Tamoxifen Aziridine As a Molecular Probe

Elucidation of Estrogen Receptor Structure, Function, and Dynamics

Tamoxifen (B1202) aziridine (B145994) functions as an effective affinity label for the ER, meaning it binds irreversibly to the receptor's estrogen-binding site. nih.govoup.com This covalent and specific interaction has been instrumental in characterizing the physicochemical properties of the ER. nih.govoup.com When radiolabeled, typically with tritium (B154650) ([³H]), tamoxifen aziridine allows for the visualization and tracking of the ER protein.

Studies using [³H]this compound ([³H]TAZ) have consistently identified the native, full-length estrogen receptor as a protein with a molecular weight of approximately 65-67 kDa. nih.govnih.govnih.gov Upon binding [³H]TAZ, the ER can be subjected to denaturing polyacrylamide gel electrophoresis (SDS-PAGE), and the covalently labeled receptor can be detected through autoradiography. nih.govnih.gov This technique has been fundamental in confirming the size of the ER and observing its behavior under various experimental conditions.

The covalent nature of the this compound bond is crucial for studying receptor dynamics. nih.govnih.gov Because the label does not easily dissociate, it allows for pulse-chase experiments to track the lifecycle of the receptor protein within the cell. nih.govoup.com This has provided deep insights into the processes of receptor synthesis, translocation, and degradation. nih.govoup.comnih.gov Furthermore, by identifying the specific amino acids to which this compound attaches, researchers have been able to map the ligand-binding pocket of the ER. aacrjournals.orgnih.gov Studies have pinpointed cysteine 530 as the primary covalent attachment site within the human ERα, with cysteine 381 being a secondary site. aacrjournals.orgacs.orgaacrjournals.org This precise mapping helps in understanding how both estrogens and antiestrogens interact with the receptor to elicit their biological effects.

Investigations into Receptor Subtypes and Heterogeneity

The use of this compound has been pivotal in revealing the heterogeneity of estrogen receptors within and across different tissues and in pathological states like breast cancer. nih.govnih.gov While the full-length 65-67 kDa form is often predominant, affinity labeling with [³H]TAZ has consistently revealed the presence of multiple, smaller ER forms or related peptides. nih.govnih.gov

In human breast cancer cytosols, for instance, SDS-PAGE analysis of [³H]TAZ-labeled proteins shows not only the native 66 kDa band but also several lower molecular weight forms, including species at 50, 43, 35, and 28 kDa. nih.gov The presence and relative abundance of these truncated forms can vary with the progression of the disease, suggesting they may be markers of more biologically aggressive tumors. nih.gov For example, 43 kDa and 35 kDa forms were more consistently identified in advanced breast cancers compared to early-stage tumors. nih.gov

This observed heterogeneity is not limited to cancer. Studies on the ram hypothalamo-pituitary axis using [³H]TAZ have demonstrated tissue-specific ER profiles. nih.govkarger.com In the pituitary, the major ER form detected was the 'classical' 60-65 kDa protein. In contrast, the hypothalamus predominantly featured a smaller, 50 kDa form. nih.govkarger.com Such findings suggest that ER heterogeneity could arise from different mRNA splicing or specific post-translational processing, like proteolysis, in different tissues, which may underlie tissue-specific responses to estrogens. nih.gov In MCF-7 breast cancer cells, in addition to the 67 kDa form, labeling with this compound revealed binding entities at 110 kDa and 45 kDa, further highlighting this molecular polymorphism. tandfonline.comtandfonline.com

| Tissue/Cell Type | Major ER Form (kDa) | Other Detected ER Forms (kDa) | Reference |

| Human Breast Cancer | 66 | 50, 43, 35, 28 | nih.gov |

| Ram Pituitary | 60-65 | 50-55 (minor) | nih.govkarger.com |

| Ram Hypothalamus | 50 | 65 (minor) | nih.govkarger.com |

| MCF-7 Cells | 67 | 110, 45 | tandfonline.comtandfonline.com |

Quantification and Characterization of ER Synthesis and Turnover Rates

This compound's ability to form a stable, covalent bond with the ER makes it an exceptional tool for studying the receptor's metabolic lifecycle—its synthesis and degradation (turnover). nih.govnih.gov By using [³H]TAZ in pulse-chase experiments, researchers can specifically "tag" a population of ER molecules at a certain point in time and then monitor the rate at which these tagged receptors disappear.

In pioneering studies on primary rat uterine cells, the ER was pulse-labeled with [³H]TAZ. The cells were then "chased" with a high concentration of unlabeled estradiol (B170435) to prevent further labeling. nih.govoup.com By analyzing the amount of [³H]TAZ-labeled ER remaining at various time points, the receptor was found to be degraded rapidly, with a half-life of approximately 3-4 hours. nih.govoup.comillinois.edu This rapid turnover was observed both in cell cultures (in vitro) and in the intact rat uterus (in vivo). nih.govillinois.edu

| Experimental System | Method | Measured ER Half-Life | Reference |

| Primary Rat Uterine Cells (in vitro) | [³H]TAZ Pulse-Chase | 3-4 hours | nih.govillinois.edu |

| Intact Rat Uterus (in vivo) | [³H]TAZ Pulse-Chase | ~3 hours | nih.govoup.com |

| Rat Uterine Cell Cultures | Dense Amino Acid Density Shift | 2-3 hours | oup.comillinois.edu |

Affinity Labeling in Cytosol and Intact Cell Systems

A significant advantage of this compound is its effectiveness as an affinity label in diverse biological preparations, ranging from purified cell extracts (cytosol) to living, intact cells. nih.govnih.govnih.gov This versatility has allowed for a broad range of investigations into ER biology.

In cytosol preparations from tissues like the rat uterus or human breast cancer specimens, [³H]TAZ binds irreversibly and with high specificity to the ER. nih.govnih.govnih.gov This in vitro labeling is time- and concentration-dependent and can be competed with by an excess of unlabeled estrogen, confirming that the binding occurs at the specific hormone-binding site. nih.gov Labeled cytosol can then be used for various analyses, including SDS-PAGE to study receptor size and heterogeneity, or for purification protocols. nih.govnih.gov

Crucially, this compound can also penetrate the cell membrane of intact cells, allowing for the covalent labeling of ER within a living cellular environment. nih.govnih.govnih.gov This has been demonstrated in MCF-7 human breast cancer cells and primary uterine cells. nih.govnih.govnih.gov After incubating intact cells with [³H]TAZ, the labeled ER is found predominantly in the nuclear fraction. nih.gov This in situ labeling is highly selective for the 65 kDa ER protein and provides a more physiologically relevant snapshot of the receptor's state and location. nih.govnih.gov The ability to label ER in intact cells has been fundamental to dynamic studies, such as the turnover experiments described previously, as it ensures the investigation begins with a functional, cellularly-located receptor. nih.gov

Use in Affinity Chromatography for Receptor Isolation and Purification

The covalent binding properties of this compound are highly advantageous for the isolation and purification of the estrogen receptor. In one approach, the calf uterine ER was covalently labeled with [³H]this compound during an affinity chromatography purification process. nih.gov This pre-labeling ensures that the receptor can be tracked throughout the subsequent purification and analysis steps. Once bound, the now-radiolabeled receptor can be subjected to further purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the receptor protein or its fragments for detailed structural analysis. nih.gov This method provides a powerful way to purify the ER while ensuring the ligand-binding domain is specifically and stably marked.

Probing Protein-Protein and Protein-DNA Interactions

By covalently modifying the ER's ligand-binding domain, this compound serves as a probe to study the structural changes that influence the receptor's interactions with other proteins and with DNA. nih.govnih.gov The irreversible binding "locks" the receptor in an antagonist-occupied conformation, allowing for the study of this specific state.

The identification of Cysteine 530 as the primary attachment site for this compound within the hormone-binding domain provides a structural anchor point for understanding how antiestrogens alter the receptor's surface to prevent coactivator binding and transcriptional activation. acs.org Studies have compared the receptor's conformation when bound to this compound versus an estrogenic affinity label, revealing distinct structural states that dictate biological activity. capes.gov.br Furthermore, the dissociation of this compound from the ER upon binding to estrogen response element (ERE) DNA has been investigated, providing insights into the dynamic conformational changes that occur as the receptor engages with its target genes. bioscientifica.com This application is crucial for dissecting the molecular mechanisms that differentiate estrogen agonists from antagonists.

Advanced Methodologies and Analytical Techniques in Tamoxifen Aziridine Research

Radiometric Binding Assays for Receptor Affinity and Capacity Determination

Radiometric binding assays are fundamental in characterizing the interaction between tamoxifen (B1202) aziridine (B145994) and the estrogen receptor. These assays typically utilize a radiolabeled form of tamoxifen aziridine, such as [3H]this compound or [125I]iododesethyl this compound, to quantify binding affinity and the number of available binding sites. nih.govnih.gov

In competitive binding assays, a constant concentration of the radiolabeled ligand is incubated with the receptor preparation (e.g., uterine cytosol or cell extracts) in the presence of varying concentrations of a non-labeled competitor, which could be this compound itself or other estrogens and antiestrogens. acs.org The amount of radiolabeled ligand bound to the receptor is measured after separating the bound from the free ligand, often by adsorption of the free ligand to dextran-coated charcoal. acs.org This allows for the determination of the relative binding affinity (RBA) of the compound. For instance, an iodinated analog of this compound, I-Tam-Az, demonstrated an apparent affinity of approximately 20%, which was comparable to that of this compound itself. nih.gov It is important to note that since aziridines bind irreversibly, the measured affinity is considered "apparent" as it doesn't represent a true equilibrium competition. acs.org

Saturation binding assays are used to determine the total number of specific binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. revvity.com In these experiments, increasing concentrations of the radiolabeled this compound are incubated with the receptor preparation. The resulting data of specific binding versus ligand concentration can be analyzed using Scatchard plots to derive Bmax and Kd values. oup.com These assays have confirmed that this compound binds specifically and with high efficiency to the estrogen receptor. nih.gov

Table 1: Radiometric Binding Assay Data for this compound and Analogs

| Compound | Radioligand Used | Receptor Source | Assay Type | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | [3H]estradiol | Lamb uterine cytosol | Competitive | Shows appreciable apparent affinity for ER. | acs.org |

| Iododesethyl this compound (I-Tam-Az) | [125I]I-Tam-Az | Estrogen receptor | Competitive | Apparent affinity of ~20%, similar to Tam-Az. | nih.gov |

Electrophoretic Techniques: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Fluorography for Labeled Protein Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for analyzing proteins covalently labeled with radioactive this compound. This method separates proteins based on their molecular weight, allowing for the identification of the specific proteins that have been tagged by the reactive ligand.

Following the incubation of cells or cell extracts with radiolabeled this compound (e.g., [3H]TAZ), the proteins are denatured and separated by SDS-PAGE. nih.govoup.com The gel is then subjected to fluorography, a technique that enhances the detection of the low-energy beta particles emitted by tritium (B154650) ([3H]). researchgate.netcapes.gov.br The gel is impregnated with a scintillant, dried, and exposed to X-ray film. The emitted light from the scintillant creates a visible image on the film, revealing the positions of the radiolabeled proteins.

This methodology has been instrumental in determining the molecular weight of the estrogen receptor. Studies using [3H]this compound to label ER in MCF-7 human breast cancer cells, followed by SDS-PAGE and fluorography, have consistently identified a protein with an apparent molecular weight of approximately 65 kDa. nih.govnih.gov This technique has also been used to demonstrate that both cytosolic and nuclear forms of the estrogen receptor have similar molecular weights, suggesting that nuclear localization does not involve major structural changes to the receptor monomer. nih.gov Furthermore, SDS-PAGE analysis of cross-linked receptor complexes labeled with [3H]this compound has revealed a species of about 130 kDa, providing strong evidence that the active nuclear receptor is a homodimer of two 65 kDa monomers. nih.gov

DNA Adduct Detection and Quantification using 32P-Postlabeling

While this compound is primarily used to study the estrogen receptor, the broader research into tamoxifen's genotoxicity involves the detection of DNA adducts—covalent modifications to DNA. The highly sensitive 32P-postlabeling assay is a principal method for detecting and quantifying these adducts. researchgate.netpsu.edu

The standard procedure involves several steps:

DNA is extracted from tissues or cells exposed to tamoxifen.

The DNA is enzymatically digested into individual deoxynucleoside 3'-monophosphates.

The adducted nucleotides are then "postlabeled" by transferring a radioactive phosphate (B84403) ([32P]) from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

The resulting 32P-labeled adducts are separated, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). psu.educapes.gov.br

The separated adducts are detected by autoradiography and quantified by scintillation counting. researchgate.net

This technique has been crucial in demonstrating that tamoxifen is genotoxic in rat liver, leading to the formation of multiple DNA adducts. researchgate.net The assay's sensitivity allows for the detection of as few as one adduct in 10^7–10^8 nucleotides. researchgate.net While tamoxifen itself forms adducts after metabolic activation, this methodology is central to understanding the mechanisms of genotoxicity for the entire class of tamoxifen-related compounds. Research has shown that metabolic activation, such as α-hydroxylation, is a key step in forming the reactive species that bind to DNA. capes.gov.br

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Affinity Chromatography

Chromatographic techniques are indispensable for the purification and analysis of this compound-labeled estrogen receptors and their fragments.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used in several aspects of this compound research. Reversed-phase HPLC (RP-HPLC) is frequently used to separate and purify peptide fragments of the ER after it has been covalently labeled with [3H]this compound and then digested with enzymes like trypsin. nih.govnih.gov This separation is crucial for identifying the specific amino acid residues that the ligand binds to. For instance, after digesting the [3H]TAZ-labeled ER, the resulting peptides were fractionated by RP-HPLC, leading to the identification of cysteine 530 as the covalent attachment site. nih.gov Furthermore, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ES-MS/MS) has been developed to quantify tamoxifen-DNA adducts with high specificity and a detection limit of approximately 5 adducts per 10^9 nucleotides. researchgate.net

Affinity Chromatography is a powerful method for purifying the estrogen receptor from complex biological mixtures. This technique utilizes a stationary phase to which a molecule with a specific affinity for the receptor is attached. In the context of ER purification, this can be a DNA sequence (DNA affinity chromatography) or an antibody (immunoadsorbent chromatography). nih.govresearchgate.net Calf uterine ER has been covalently labeled with [3H]this compound during the affinity chromatography purification process itself. nih.gov This approach ensures that the purified receptor is both intact and functionally capable of ligand binding.

Table 3: Applications of Chromatography in this compound Research

| Chromatographic Technique | Application | Sample | Key Finding | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Peptide Fractionation | Tryptic digest of [3H]TAZ-labeled ER | Isolated labeled peptides to identify Cys-530 as the binding site. | nih.gov |

| Hydrophobic Interaction HPLC | ER Subunit Separation | [3H]TAZ-labeled ER from rabbit uterine cytosol | Separated two major 8S subunits of the ER (62 kd and 48 kd). | karger.com |

| Affinity Chromatography (DNA-agarose) | ER Purification | Urea-transformed calf uterine ER | Purified the DNA-binding form of the receptor. | oup.com |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) of Reaction Products and Adducts

Spectroscopic methods provide detailed structural information about tamoxifen-related reaction products and their adducts with biomolecules.

Mass Spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of molecules and for structural elucidation. Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize the human estrogen receptor ligand-binding domain (LBD), revealing its precise molecular mass and identifying post-translational modifications. oup.com Tandem mass spectrometry (MS/MS) is particularly valuable for characterizing DNA adducts. nih.gov By coupling HPLC with ESI-MS/MS, researchers have developed highly specific and sensitive assays for quantifying tamoxifen-DNA adducts, using deuterated adducts as internal standards. researchgate.net This method allows for the confident identification and quantification of specific adducts like (E)-α-(deoxyguanosin-N2-yl)tamoxifen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the detailed three-dimensional structure of molecules in solution. While less sensitive than MS, NMR provides unparalleled information about molecular connectivity and conformation. In tamoxifen research, 1H NMR and 13C NMR are standard methods for characterizing the structure of tamoxifen itself, its metabolites, and synthetic derivatives, confirming their identity and purity. acs.orgrsc.org For example, 1H NMR has been used to characterize adducts formed from the reaction of 4-hydroxytamoxifen (B85900) quinone methide with DNA. psu.edu

Cell Culture Models: Selection and Application of Specific Cell Lines (e.g., MCF-7, Sf9) for Mechanistic Studies

Cell culture models are essential for studying the cellular and molecular mechanisms of this compound action in a controlled environment.

MCF-7 Cells: This human breast adenocarcinoma cell line is one of the most widely used models in breast cancer research because it expresses high levels of estrogen receptor (ERα). culturecollections.org.uk MCF-7 cells have been extensively used to study the interaction of this compound with the ER. nih.gov Research using this cell line has shown that [3H]this compound specifically and efficiently labels the ER, and this labeling can be blocked by estrogens and other antiestrogens. nih.gov Studies in MCF-7 cells have been critical for:

Determining the molecular weight and isoelectric point of the ER. nih.gov

Investigating the turnover and degradation of the ER. capes.gov.brnih.gov

Demonstrating that the nuclear ER is a homodimer. nih.gov

Identifying the specific amino acid (cysteine 530) that is covalently modified by this compound. nih.gov

Sf9 Cells: These are insect cells derived from the fall armyworm, Spodoptera frugiperda. virosin.org Sf9 cells are commonly used in conjunction with the baculovirus expression system to produce large quantities of recombinant proteins. This system has been employed to study P-glycoprotein, a protein involved in multidrug resistance. Research has shown that [3H]this compound binds to P-glycoprotein expressed in Sf9 cells, and this binding can be competitively inhibited by tamoxifen, indicating a direct interaction. aacrjournals.org

Sucrose (B13894) Gradient Analysis for Receptor Sedimentation Properties

Sucrose gradient centrifugation is a classic technique used to determine the size and shape (sedimentation coefficient, expressed in Svedberg units, S) of macromolecules and their complexes. In this compound research, this method has been used to characterize different forms of the estrogen receptor.

In this technique, a cell extract containing the [3H]this compound-labeled receptor is layered onto a pre-formed sucrose gradient (e.g., 10-40%) and centrifuged at high speed. oup.com The receptor complex moves through the gradient at a rate determined by its size and shape. After centrifugation, fractions are collected and the radioactivity in each fraction is measured to locate the position of the labeled receptor.

This analysis has revealed different sedimentation forms of the ER. For example, in low-salt conditions, the native ER often sediments as an 8S species. karger.comresearchgate.net However, after covalent labeling with [3H]this compound in human breast cancer cytosols, a peak migrating in the 4S fraction was consistently observed. nih.gov Furthermore, when nuclear ER complexes were cross-linked, they sedimented at 5.4S, whereas the non-cross-linked form was 4S, supporting the dimeric nature of the nuclear receptor. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | TAZ, Tam-Az |

| [3H]this compound | [3H]TAZ |

| Iododesethyl this compound | I-Tam-Az |

| [125I]Iododesethyl this compound | [125I]I-Tam-Az |

| Estradiol (B170435) | E2 |

| 4-hydroxytamoxifen | 4OHT |

| (E)-α-(deoxyguanosin-N2-yl)tamoxifen | dG-Tam |

| 4-hydroxytamoxifen quinone methide | |

| [γ-32P]Adenosine triphosphate | [γ-32P]ATP |

| Trypsin |

Theoretical and Computational Investigations of Tamoxifen Aziridine

Molecular Docking Simulations to Model Ligand-Receptor Interactions

Molecular docking simulations are a cornerstone in understanding how tamoxifen (B1202) aziridine (B145994) and related compounds interact with their primary target, the estrogen receptor (ER). These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.

Tamoxifen aziridine, as an antiestrogenic affinity label, has been used to map the hormone-binding domain of the estrogen receptor α (ERα). mdpi.comaacrjournals.org Covalent targeting of ERα has been achieved with this compound, which specifically modifies a non-conserved cysteine residue (Cys530) within the ligand-binding pocket. mdpi.comaacrjournals.org This covalent interaction is a key feature that distinguishes it from non-covalent inhibitors.

Docking studies of tamoxifen and its derivatives have consistently highlighted the importance of key amino acid residues in the ERα ligand-binding domain (LBD). For instance, interactions with Leu346, Thr347, Leu349, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, and Leu525 have been identified as crucial for the binding of tamoxifen-like compounds. mdpi.com The binding energy of tamoxifen with ERα has been calculated to be -8.32 kcal/mol in some studies, serving as a reference for evaluating novel inhibitors. nih.gov Other studies have reported binding affinities for tamoxifen in the range of -10.00 to -11.72 kcal/mol, depending on the specific receptor conformation and docking program used. researchgate.netwaocp.orgusal.esunpad.ac.id

A novel tamoxifen derivative, FLTX2, which incorporates a fluorescent dye and a photosensitizer, was shown through docking to have a high affinity for the ERα binding site, with a calculated XPGlide score of -11.34 kcal/mol, comparable to that of tamoxifen itself (-11.72 kcal/mol). usal.es These simulations suggested that novel interactions with Cys530 could be as effective in stabilizing the antiestrogenic conformation as the typical interaction between the protonated nitrogen of tamoxifen and Asp351. usal.es

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Tamoxifen | -8.32 | Not specified | nih.gov |

| Tamoxifen | -10.00 (vs. Progesterone (B1679170) Receptor) | Not specified | researchgate.net |

| Tamoxifen | -10.42 (vs. Estrogen Receptor) | Not specified | researchgate.net |

| Tamoxifen | -5.26 | Ala106, Leu77, Ile80, Val84, Tyr81, Lys107, Asp108 (in Oleosin complex) | waocp.org |

| FLTX2 (Tamoxifen derivative) | -11.34 (XPGlide score) | Cys530 | usal.es |

| Tamoxifen (Reference) | -11.72 (XPGlide score) | Asp351 | usal.es |

| Andrographolide Derivative (AND5) | -12.43 | Gly521, Asp351, Met343 | unpad.ac.id |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of tamoxifen and its analogs, including the conceptual basis for this compound's reactivity. These methods provide a detailed understanding of molecular properties that govern biological activity.

DFT studies have been used to optimize the geometry of tamoxifen and its metabolites, ensuring that the molecules are at their lowest energy level before further analysis. frontiersin.org These calculations have been performed with various functionals, such as B3LYP, PBE0, and the M06 family, to find the best correlation with experimental data. medcraveonline.com The M06/6-31G(d) level of theory was found to have a better correlation with experimental data for tamoxifen's properties. medcraveonline.com

A key application of DFT is the calculation of reactivity parameters. These include ionization potential, electron affinity, chemical hardness, electronegativity, and the electrophilicity index, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgmedcraveonline.com For tamoxifen, the ionization potential has been calculated to be around 6.49-6.70 eV. medcraveonline.com These parameters are crucial for understanding the molecule's propensity to engage in chemical reactions, such as the covalent bond formation characteristic of this compound.

Furthermore, DFT calculations have been used to investigate the stability of reactive intermediates. For example, the stability of the allylic carbocation, a proposed reactive intermediate of tamoxifen that can lead to DNA adduct formation, has been calculated. nih.gov These studies showed that the carbocation intermediate of toremifene, a related compound, is less stable than that of tamoxifen, which correlates with its lower DNA adduct-forming ability. nih.gov This type of analysis is directly relevant to understanding the electrophilic nature of the aziridine ring in this compound and its reaction with nucleophilic residues like cysteine in the ERα binding pocket.

The reactivity of aziridines in general has been a subject of DFT studies, which can provide a mechanistic framework for understanding their reactions. nih.govacs.orgsemanticscholar.org For instance, DFT calculations have been used to explore the ring-opening of aziridinium (B1262131) ylides and the factors influencing product selectivity in reactions involving aziridines. nih.govresearchgate.net

| Parameter | Calculated Value (eV) | Methodology | Reference |

|---|---|---|---|

| Ionization Potential (I) | 6.49 | B3LYP | medcraveonline.com |

| Ionization Potential (I) | 6.70 (mean) | Various functionals (B3LYP, M05, M06, PBE0) | medcraveonline.com |

| Electron Affinity (EA) | -0.59 (mean) | Various functionals | medcraveonline.com |

Molecular Dynamics Simulations for Conformational Changes and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound and related ligands within the estrogen receptor. These simulations provide insights into conformational changes, binding stability, and the intricate dance of interactions over time, which are not captured by static docking models.

MD simulations have been employed to study the conformational flexibility of tamoxifen and its derivatives. For tamoxifen, conformational searches have identified multiple stable conformers, and MD simulations have shown that these can interconvert within nanoseconds. nih.gov This highlights the dynamic nature of the ligand itself, which can influence how it presents to the binding pocket.

When complexed with the ERα, MD simulations can verify the stability of the ligand-receptor interaction. For instance, a simulation of the FLTX2 derivative, a fluorescent tamoxifen analog, confirmed that the compound remained stably bound within the receptor's binding site throughout the simulation. usal.es Similarly, MD simulations of other potential anti-cancer compounds with ERα have been used to assess the stability of the complex by monitoring the root mean square deviation (RMSD) and radius of gyration. researcher.liferesearchgate.net

MD simulations have also been crucial in understanding the mechanisms of resistance to tamoxifen. Comparative MD studies of wild-type ERα and the Y537S mutant in complex with 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen) revealed that the mutation stabilizes helix 12 of the receptor in an agonistic conformation, even with the antagonist bound. imist.ma This provides a dynamic explanation for the loss of antagonist activity.

| System Studied | Key Finding | Simulation Time | Reference |

|---|---|---|---|

| Tamoxifen Conformers | Interconversion between stable conformers occurs within 1.0 ns. | 1.0 ns | nih.gov |

| FLTX2-ERα Complex | The ligand remains stably bound in the binding site. | Not specified | usal.es |

| 4-OHT with Wild-Type and Y537S Mutant ERα | The Y537S mutation stabilizes helix 12 in an agonistic conformation, leading to resistance. | Not specified | imist.ma |

| Tamoxifen with Phospholipid Membranes | Increases disorder in the hydrophobic region and dehydrates the polar interface. | Not specified | mdpi.com |

| Beesioside O with STAT3 | Verified the conformational stability of the complex. | Not specified | researcher.life |

In Silico Prediction of Metabolism and Reactive Metabolite Formation

In silico methods are increasingly used to predict the metabolic fate of drug candidates, including the formation of reactive metabolites that can lead to toxicity. For a compound like tamoxifen, which undergoes extensive metabolism to both active and potentially toxic species, these predictive models are particularly valuable.